2,4-Bis(xylylazo)resorcinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Bis(xylylazo)resorcinol is an organic compound with the molecular formula C22H22N4O2. It is known for its brilliant orange color and is soluble in ethanol and toluene. This compound is used in various scientific and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
2,4-Bis(xylylazo)resorcinol is synthesized through a diazotization reaction of 2,4-dimethylbenzenamine followed by coupling with resorcinol. The reaction conditions typically involve the use of acidic media to facilitate the diazotization process . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure the purity and yield of the compound .
Analyse Chemischer Reaktionen
2,4-Bis(xylylazo)resorcinol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of quinones.
Reduction: Reduction reactions can convert the azo groups into amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,4-Bis(xylylazo)resorcinol has a wide range of applications in scientific research:
Chemistry: It is used as a dye and a reagent in various chemical reactions.
Biology: The compound is utilized in staining techniques for biological samples.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Wirkmechanismus
The mechanism by which 2,4-Bis(xylylazo)resorcinol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The azo groups in the compound can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
2,4-Bis(xylylazo)resorcinol can be compared with other similar compounds such as:
- 2,4-Bis(2,4-dimethylphenyl)azo-1,3-benzenediol
- 2,4-Bis(2,4-dimethylphenyl)diazenylbenzene-1,3-diol
These compounds share similar structural features but may differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific azo groups and the resulting chemical reactivity .
Eigenschaften
CAS-Nummer |
29190-28-1 |
---|---|
Molekularformel |
C22H22N4O2 |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
(2Z,6E)-2,6-bis[(2,4-dimethylphenyl)hydrazinylidene]cyclohex-4-ene-1,3-dione |
InChI |
InChI=1S/C22H22N4O2/c1-13-5-7-17(15(3)11-13)23-25-19-9-10-20(27)21(22(19)28)26-24-18-8-6-14(2)12-16(18)4/h5-12,23-24H,1-4H3/b25-19+,26-21- |
InChI-Schlüssel |
JTHUBMQPODORFF-MHVONFLCSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)N/N=C/2\C=CC(=O)/C(=N/NC3=C(C=C(C=C3)C)C)/C2=O)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)NN=C2C=CC(=O)C(=NNC3=C(C=C(C=C3)C)C)C2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.